molecular formula C18H19FN2O3S B6573734 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide CAS No. 946345-27-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide

Cat. No.: B6573734
CAS No.: 946345-27-3
M. Wt: 362.4 g/mol
InChI Key: OLFRIVBBJBVDRU-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is a compound of notable interest in both academic research and industrial applications. This compound belongs to a class of molecules characterized by a quinoline backbone, which is modified by various functional groups to enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: The synthesis starts with the preparation of the 1,2,3,4-tetrahydroquinoline framework. This is typically achieved through a Povarov reaction involving aniline derivatives, aldehydes, and dienophiles under mild acidic conditions.

  • Ethanesulfonyl Introduction: Subsequent introduction of the ethanesulfonyl group can be done via nucleophilic substitution. The ethanesulfonyl chloride reacts with the tetrahydroquinoline in the presence of a base like pyridine to form the sulfonamide.

  • Fluorobenzamide Addition:

Industrial Production Methods

Industrial methods for producing this compound typically involve scaling up the synthetic route with optimizations for cost-effectiveness, yield, and purity. Large-scale reactors and continuous flow systems may be employed to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The tetrahydroquinoline ring can undergo oxidation reactions to form quinolones.

  • Reduction: Reduction reactions may convert the fluoroaromatic system to its hydro derivatives.

  • Substitution: The ethanesulfonyl group can be subject to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Ethanesulfonyl chloride, acyl chlorides for amide formation.

Major Products Formed

  • From Oxidation: Quinoline-3-fluorobenzamide.

  • From Reduction: Dihydro-3-fluorobenzamide derivatives.

  • From Substitution: Various substituted tetrahydroquinolines and benzamides.

Scientific Research Applications

Chemistry

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is used as a precursor in the synthesis of complex organic molecules and as an intermediate in drug development.

Biology

The compound’s modified quinoline structure makes it a potential candidate for studying enzyme inhibition and receptor binding, important in biochemical pathways.

Medicine

Research is investigating its role as an anti-inflammatory agent and its potential in cancer therapy due to its ability to interact with specific molecular targets.

Industry

In industrial chemistry, the compound is used in the development of novel materials and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by fitting into the enzyme’s active site, thereby blocking substrate access. This interaction is facilitated by the unique combination of its quinoline backbone and functional groups which provide specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide

  • N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide

Uniqueness

The ethanesulfonyl group in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide provides a distinct chemical environment that can influence the compound’s reactivity and biological activity. This sets it apart from its methyl or propyl analogs, offering potentially enhanced or differentiated pharmacological effects.

This compound stands out as a compound of significant scientific interest, offering diverse applications across chemistry, biology, medicine, and industry. Its unique structure enables it to participate in various chemical reactions and interact with biological systems in meaningful ways.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-10-4-6-13-12-16(8-9-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFRIVBBJBVDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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